
LUT014
Vue d'ensemble
Description
LUT014 is a complex organic compound with a molecular formula of C26H19ClN8 This compound is known for its unique structural features, which include a purinyl group, a pyridinyl group, and an isoquinoline moiety
Méthodes De Préparation
The synthesis of LUT014 involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the purinyl and pyridinyl groups. The final step involves the attachment of the trifluoromethoxyphenyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
LUT014 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Applications De Recherche Scientifique
Key Characteristics:
- Selectivity : LUT014 shows approximately three times higher potency against mutated BRAF compared to vemurafenib, a standard BRAF inhibitor .
- Inhibition Profile : At low concentrations, this compound selectively inhibits mutated BRAF without affecting other kinases, thus minimizing off-target effects .
Treatment of Acneiform Rash
This compound has been investigated for its ability to alleviate acneiform rash caused by EGFR inhibitors like cetuximab and panitumumab. Clinical trials have demonstrated that this compound can significantly reduce the incidence and severity of this skin toxicity, improving patient quality of life during cancer treatment .
Clinical Trial Findings:
- Phase 1/2 Trials : Initial trials indicated that this compound was well-tolerated with no serious adverse events reported. A significant percentage of patients experienced complete resolution of their rash after treatment .
- FDA Designation : The FDA granted orphan drug designation to this compound for treating EGFR inhibitor-induced rash, underscoring its potential in this area .
Management of Radiation-Induced Dermatitis
Another promising application of this compound is in the treatment of radiation-induced dermatitis (RD), particularly in breast cancer patients undergoing radiation therapy.
Key Outcomes from Clinical Trials:
- Efficacy : In a phase 1/2 trial, 75% of patients treated with this compound achieved complete resolution of grade 2 RD within 28 days .
- Quality of Life Improvement : Patients reported significant improvements in dermatological quality of life scores following treatment with this compound compared to placebo .
Study Phase | Patient Group | Complete Resolution Rate | Quality of Life Improvement |
---|---|---|---|
Phase 1 | Breast Cancer RD | 75% (6/8) | Significant improvement at Day 28 |
Phase 2 | Randomized Control | 100% success vs. 73% placebo | Improved DLQI scores at Day 14 |
Case Study 1: Acneiform Rash Management
In a clinical setting, a cohort of patients receiving EGFR inhibitors was treated with this compound gel. The results indicated a marked reduction in rash severity and improved patient adherence to cancer therapy due to decreased side effects.
Case Study 2: Radiation Dermatitis Resolution
In another study involving breast cancer patients, those treated with this compound showed faster recovery times from radiation-induced dermatitis compared to those receiving standard care. The mean recovery time was significantly shorter in the this compound group, indicating its potential as an effective intervention for RD .
Mécanisme D'action
The mechanism of action of LUT014 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
LUT014 can be compared with other similar compounds, such as:
N1-(4-chlorophenyl)-6-methyl-N5-(3-(9H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine: This compound has a similar structure but differs in the presence of a chlorophenyl group instead of a trifluoromethoxyphenyl group.
N1-(4-chlorophenyl)-6-methyl-N5-(3-(7H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine:
Activité Biologique
LUT014 is a novel small-molecule inhibitor targeting the B-Raf kinase, primarily developed for the treatment of skin toxicities associated with anti-cancer therapies, particularly those involving epidermal growth factor receptor (EGFR) inhibitors. This compound exploits the paradoxical activation of the MAPK pathway, which can occur in non-mutated cells when BRAF is inhibited. This article provides an in-depth examination of this compound's biological activity, supported by data tables and case studies from clinical trials.
This compound selectively inhibits mutated BRAF while exhibiting a paradoxical activation effect in normal cells. This dual action allows it to counteract the negative effects of EGFR inhibitors, which can lead to skin toxicities such as acneiform rash and radiation dermatitis.
- Inhibition Profile : this compound demonstrated approximately three-fold higher potency against mutated BRAF compared to vemurafenib (IC50: 0.013 μmol/L vs. 0.04 μmol/L) and significantly lower inhibition of wild-type BRAF at lower concentrations .
- Paradoxical Activation : At optimal concentrations, this compound induces a dose-dependent increase in phosphorylated ERK (pERK), which is indicative of MAPK pathway activation, thus reversing the inhibitory effects caused by EGFR inhibitors .
In Vitro Studies
In vitro studies have confirmed this compound's ability to modulate cell proliferation in various cancer cell lines:
- Cell Lines Tested : The human pancreatic cancer cell line MIA-PaCa-2 showed increased proliferation at lower concentrations (peak at 0.041 μmol/L), transitioning to growth arrest at higher doses .
- Kinase Selectivity : At a concentration of 0.01 μmol/L, this compound did not inhibit other kinases significantly, maintaining its specificity for BRAF. However, at higher concentrations (1 μmol/L), it began to inhibit several other kinases including Abl and CRAF .
Clinical Trials Overview
This compound has been evaluated in multiple clinical trials focusing on its efficacy and safety for treating radiation dermatitis and EGFR inhibitor-induced skin toxicities.
Radiation Dermatitis Trials
- Phase 1/2 Trial Results :
- Participants : 8 patients with grade 2 radiation dermatitis.
- Outcomes :
Endpoint | This compound Group (n=8) | Placebo Group (n=11) |
---|---|---|
Complete Resolution (Grade 0) at Day 28 | 75% | 36% |
Improvement in DLQI Score at Day 14 | 100% | 73% |
Patients Reporting No Impact on Quality of Life | 100% | Not Reported |
Acneiform Rash Trials
- Phase II Study for Acneiform Rash :
Safety Profile
This compound has shown a favorable safety profile across clinical trials:
Propriétés
IUPAC Name |
6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPYULHBUBXPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274819-46-2 | |
Record name | LUT-014 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LUT-014 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LUT014?
A: While the provided abstracts don't explicitly detail the mechanism of action, the title mentioning "BRAF Inhibitor" [] suggests that this compound likely exerts its effects by inhibiting the BRAF protein. BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Inhibiting BRAF can disrupt this pathway, potentially leading to therapeutic benefits in conditions where this pathway is dysregulated.
Q2: What clinical applications are being investigated for this compound?
A2: The research highlights this compound's potential in treating dermatological conditions:
- Radiation-induced dermatitis in breast cancer patients: One study investigates this compound's efficacy as a topical treatment for radiation-induced dermatitis in breast cancer patients. [, ] This suggests potential for alleviating a common and often debilitating side effect of radiation therapy.
- EGFR inhibitor-induced acneiform lesions in metastatic colorectal cancer: Another study examines this compound's use in managing acneiform lesions, a side effect of EGFR inhibitor treatment in metastatic colorectal cancer patients. [] This points towards its potential in improving the tolerability and quality of life for patients undergoing cancer treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.